REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:6])([Cl:5])[C:3]#[N:4].CO[CH:9](OC)[CH2:10][NH2:11]>C1COCC1>[Cl:1][C:2]([Cl:6])([Cl:5])[C:3]1[NH:11][CH:10]=[CH:9][N:4]=1
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Name
|
|
Quantity
|
21.8 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue is added in portions to a stirred solution of trifluoroacetic acid (100 mL) at −30° C. under argon
|
Type
|
STIRRING
|
Details
|
The resulting mixture is then stirred from −30° C. to RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C=1NC=CN1)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |